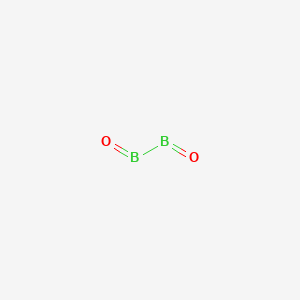
Diboron dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron dioxide, also known as this compound, is a useful research compound. Its molecular formula is B2O2 and its molecular weight is 53.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Diboron compounds, including diboron dioxide, play a crucial role in organic synthesis, particularly through reactions such as:
- Suzuki Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
- Miyaura Borylation : This method allows for the introduction of boron into organic molecules, which can be further transformed into various functional groups.
Table 1: Key Reactions Involving Diboron Compounds
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Formation of C-C bonds using aryl halides | Drug synthesis, material science |
| Miyaura Borylation | Introduction of boron into organic substrates | Synthesis of complex organic molecules |
Material Science
This compound is also utilized in the development of advanced materials:
- Thermally Activated Delayed Fluorescent (TADF) Materials : Research has shown that diboron-based compounds can be used to create TADF materials suitable for organic light-emitting diodes (OLEDs). These materials improve efficiency and color purity in display technologies .
- Boron-Doped Diamond Electrodes : Diboron compounds are used to create boron-doped diamond electrodes, which have applications in electrochemical sensors and biomedical devices due to their excellent conductivity and stability .
Diboron-Based OLEDs
A recent study explored the use of diboron-based TADF materials in OLEDs. The findings indicated that these materials exhibited high photoluminescence efficiency and stability, making them suitable for commercial applications in display technologies .
Boron-Doped Diamond Electrodes
Research on boron-doped diamond electrodes demonstrated their effectiveness as electrochemical sensors. These electrodes were successfully employed for real-time measurements in biological systems, showcasing their potential in environmental monitoring and healthcare applications .
Health and Safety Considerations
While this compound has promising applications, it is crucial to consider its health implications. Studies indicate that exposure to diboron compounds can lead to irritation of mucous membranes and skin . Therefore, appropriate safety measures should be implemented when handling these materials.
Propiedades
Número CAS |
13766-28-4 |
|---|---|
Fórmula molecular |
B2O2 |
Peso molecular |
53.63 g/mol |
Nombre IUPAC |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
Clave InChI |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
SMILES canónico |
B(=O)B=O |
Key on ui other cas no. |
13766-28-4 |
Sinónimos |
O=BB=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















